3-fluoro-2-(propan-2-yl)benzaldehyde
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Overview
Description
3-fluoro-2-(propan-2-yl)benzaldehyde is an organic compound that belongs to the class of fluorinated benzaldehydes It is characterized by the presence of a fluorine atom, an isopropyl group, and an aldehyde functional group attached to a benzene ring
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-2-(propan-2-yl)benzaldehyde can be achieved through several methods. One common approach involves the halogen-exchange reaction, where a precursor such as 3-chloro-2-(propan-2-yl)benzaldehyde is treated with a fluorinating agent like potassium fluoride in the presence of a suitable solvent . The reaction typically requires elevated temperatures and may be catalyzed by phase-transfer catalysts to enhance the efficiency of fluorine incorporation.
Industrial Production Methods
Industrial production of this compound often involves large-scale halogen-exchange reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common practices to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-2-(propan-2-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 3-fluoro-2-(propan-2-yl)benzoic acid.
Reduction: 3-fluoro-2-(propan-2-yl)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
3-fluoro-2-(propan-2-yl)benzaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties and as an intermediate in the synthesis of drug candidates.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-fluoro-2-(propan-2-yl)benzaldehyde depends on its interaction with molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The fluorine atom’s electronegativity can influence the compound’s reactivity and binding affinity to biological targets, affecting various biochemical pathways.
Comparison with Similar Compounds
3-fluoro-2-(propan-2-yl)benzaldehyde can be compared with other fluorinated benzaldehydes, such as:
- 2-fluorobenzaldehyde
- 3-fluorobenzaldehyde
- 4-fluorobenzaldehyde
These compounds share similar structural features but differ in the position of the fluorine atom, which can significantly impact their chemical properties and reactivity. The presence of the isopropyl group in this compound adds to its uniqueness, influencing its steric and electronic characteristics.
Properties
CAS No. |
1289048-98-1 |
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Molecular Formula |
C10H11FO |
Molecular Weight |
166.19 g/mol |
IUPAC Name |
3-fluoro-2-propan-2-ylbenzaldehyde |
InChI |
InChI=1S/C10H11FO/c1-7(2)10-8(6-12)4-3-5-9(10)11/h3-7H,1-2H3 |
InChI Key |
ZEASDILLHQQUPU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=CC=C1F)C=O |
Purity |
95 |
Origin of Product |
United States |
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